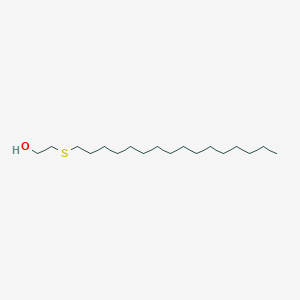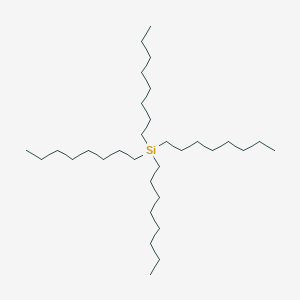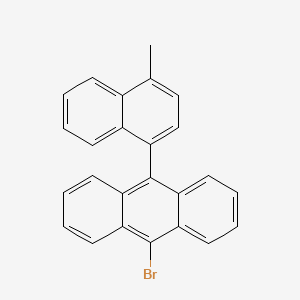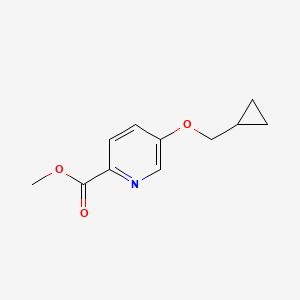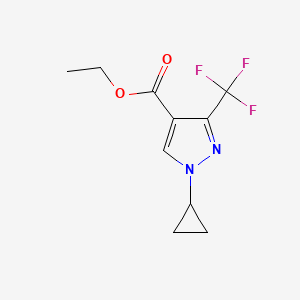
2-chloro-5-(2-chloroethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(2-chloroethyl)thiophene is a chemical compound with the molecular formula C6H6Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-chloroethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene with ethylene dichloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-chloro-5-(2-chloroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Thiol derivatives are the primary products.
科学研究应用
2-chloro-5-(2-chloroethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Agriculture: The compound is investigated for its use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-chloro-5-(2-chloroethyl)thiophene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
相似化合物的比较
Similar Compounds
2-Chlorothiophene: A simpler derivative with one chlorine atom.
5-Chloro-2-thiophenecarboxaldehyde: Contains an aldehyde group in addition to the chlorine atom.
2,5-Dichlorothiophene: Contains two chlorine atoms on the thiophene ring.
Uniqueness
2-chloro-5-(2-chloroethyl)thiophene is unique due to the presence of both a chlorine atom and a chloroethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H6Cl2S |
|---|---|
分子量 |
181.08 g/mol |
IUPAC 名称 |
2-chloro-5-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H6Cl2S/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |
InChI 键 |
VSSOFRSCKPNWKS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


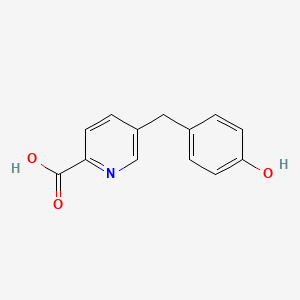
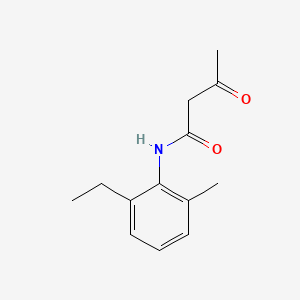



![4-[(Diethylamino)methyl]aniline dihydrochloride](/img/structure/B8744755.png)
